molecular formula C11H9BrN2 B13033658 5-(Bromomethyl)-3,4'-bipyridine

5-(Bromomethyl)-3,4'-bipyridine

Cat. No.: B13033658
M. Wt: 249.11 g/mol
InChI Key: NPCOAFZNNBYJGY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The bromomethyl group attached to the 5-position of one of the pyridine rings makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3,4’-bipyridine typically involves the bromination of 3,4’-bipyridine. One common method is to react 3,4’-bipyridine with N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves using more efficient brominating agents and solvents that are easier to handle and recycle. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3,4’-bipyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 5-methyl-3,4’-bipyridine.

Scientific Research Applications

5-(Bromomethyl)-3,4’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of metal-based drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3,4’-bipyridine largely depends on its ability to act as a ligand and form complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, in medicinal chemistry, the compound can inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3,4’-bipyridine
  • 5-(Iodomethyl)-3,4’-bipyridine
  • 5-(Methyl)-3,4’-bipyridine

Uniqueness

Compared to its analogs, 5-(Bromomethyl)-3,4’-bipyridine is unique due to the reactivity of the bromomethyl group. Bromine is a better leaving group compared to chlorine, making nucleophilic substitution reactions more efficient. Additionally, the bromomethyl group can participate in a wider range of chemical reactions, providing greater versatility in synthetic applications.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

3-(bromomethyl)-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9BrN2/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6H2

InChI Key

NPCOAFZNNBYJGY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)CBr

Origin of Product

United States

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